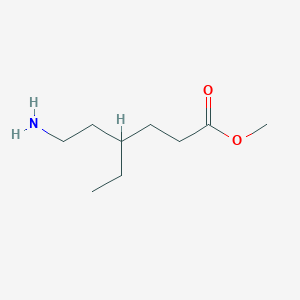
Methyl 6-amino-4-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and an ethyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate can then be subjected to further reactions to introduce the amino and ethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted aminohexanoates .
Aplicaciones Científicas De Investigación
Methyl 6-amino-4-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Methyl hexanoate: A related compound with a similar structure but lacking the amino and ethyl groups.
Ethyl hexanoate: Another related ester with an ethyl group but without the amino group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with similar functional groups but a different core structure
Uniqueness: Methyl 6-amino-4-ethylhexanoate is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl 6-amino-4-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-7-10)4-5-9(11)12-2/h8H,3-7,10H2,1-2H3 |
Clave InChI |
DYPSBAMQVMCSMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(=O)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
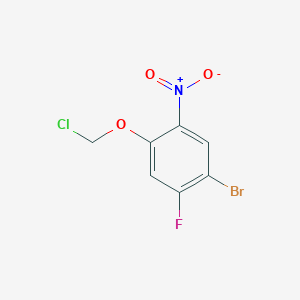
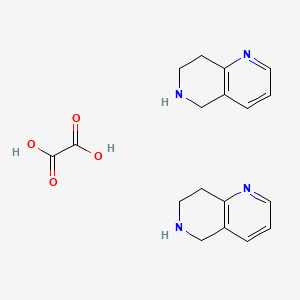
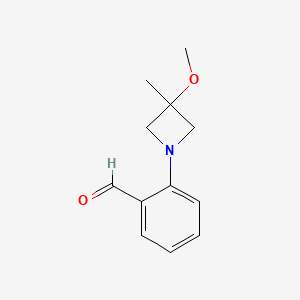

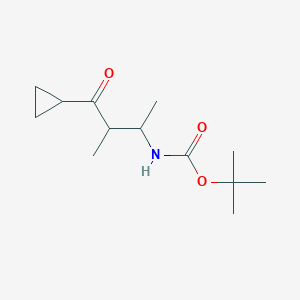
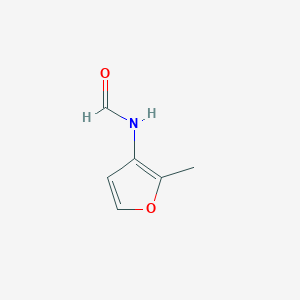
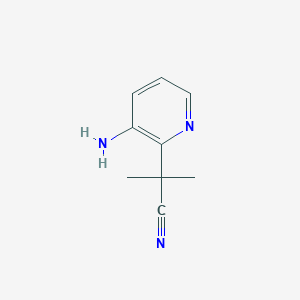
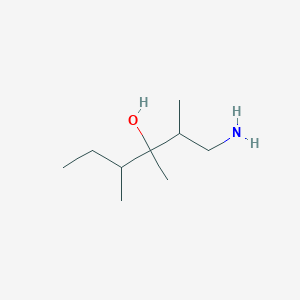
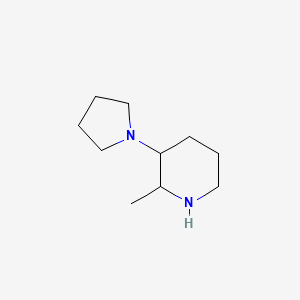

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
